rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide
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Overview
Description
rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide: is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a phenyl-imidazole moiety and an oxolane ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide typically involves the Mukaiyama crossed aldol reaction. This reaction is carried out between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes like 2-chloroacetaldehyde . The reaction conditions are carefully controlled to ensure the desired stereochemistry at the chiral centers.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl-imidazole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
- rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
Uniqueness: rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide stands out due to its specific combination of a phenyl-imidazole moiety and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(17)16(21)19-13-7-10-22-14(13)15-18-8-9-20(15)12-5-3-2-4-6-12/h2-6,8-9,11,13-14H,7,10H2,1H3,(H,19,21)/t11?,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKPQBEQIJWHV-HIDCPEKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC1C2=NC=CN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCO[C@H]1C2=NC=CN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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